molecular formula C9H5F4NO B12840851 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile

Katalognummer: B12840851
Molekulargewicht: 219.14 g/mol
InChI-Schlüssel: UPGLGNRBJPUOBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzonitrile core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-fluoro-6-methoxybenzonitrile with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H5F4NO

Molekulargewicht

219.14 g/mol

IUPAC-Name

2-fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c1-15-8-3-5(9(11,12)13)2-7(10)6(8)4-14/h2-3H,1H3

InChI-Schlüssel

UPGLGNRBJPUOBE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.